2-{8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetamide
Description
This compound is a purine derivative modified with a benzylpiperazine moiety and an acetamide group. Its structure combines a xanthine core (common in adenosine receptor ligands) with a flexible piperazine-based side chain, which may enhance binding to neural or oncological targets.
Properties
IUPAC Name |
2-[8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O3/c1-24-19-18(20(30)25(2)21(24)31)28(13-16(22)29)17(23-19)14-27-10-8-26(9-11-27)12-15-6-4-3-5-7-15/h3-7H,8-14H2,1-2H3,(H2,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEJATPQXMPFQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CC4=CC=CC=C4)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetamide typically involves multiple steps, starting with the preparation of the purine base and the piperazine derivative. The key steps include:
Preparation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of formamide derivatives with amines, followed by cyclization and methylation steps.
Synthesis of the Piperazine Derivative: The piperazine derivative is prepared by reacting piperazine with benzyl chloride under basic conditions to form 4-benzylpiperazine.
Coupling Reaction: The final step involves coupling the purine base with the piperazine derivative using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under anhydrous conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties.
Scientific Research Applications
Research indicates that compounds with similar structures exhibit significant biological activities. The following are some notable applications:
- Anticancer Activity : Studies have shown that purine derivatives can inhibit cancer cell proliferation through various mechanisms, including interference with DNA synthesis and repair mechanisms. The specific interactions of this compound with cellular targets are under investigation to elucidate its anticancer potential.
- Antimicrobial Properties : Compounds containing piperazine moieties have been reported to possess antimicrobial activity. This compound's structure may contribute to its ability to disrupt bacterial cell membranes or inhibit essential enzymes in microbial metabolism.
- Central Nervous System Effects : Given the presence of the piperazine ring, this compound may interact with neurotransmitter receptors or transporters, suggesting potential applications in treating neurological disorders such as depression or anxiety.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Reaction of Precursor Compounds : The precursor is reacted with 1-benzylpiperazine under reflux conditions in an alcoholic medium.
- Purification : Following the reaction, purification processes such as chromatography are employed to isolate the final product.
Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Case Study 1: Anticancer Research
A recent study investigated the effects of similar purine derivatives on cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis. These findings suggest that the compound may have similar effects and warrant further exploration in preclinical models.
Case Study 2: Antimicrobial Testing
In vitro tests revealed that related compounds exhibited potent antimicrobial activity against various strains of bacteria. This suggests that 2-{8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetamide could be explored as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-{8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the purine core or piperazine ring. Below is a comparative analysis based on available
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Impact on Bioactivity: The benzylpiperazine group in the target compound likely enhances receptor binding compared to ethylpiperazine analogs (e.g., compound in ), as benzyl groups are associated with stronger hydrophobic interactions in kinase pockets . Aryl acetamide substituents (e.g., isopropylphenyl in ) correlate with cytotoxic effects in oral squamous cell carcinoma (OSCC) but reduce solubility, limiting bioavailability.
Physicochemical Trade-offs: Ethylpiperazine and diethylamino derivatives exhibit better solubility but may sacrifice target affinity due to reduced lipophilicity .
Therapeutic Potential: Compounds with purine-2,6-dione cores (like the target) are under investigation for ferroptosis induction in cancer, though direct evidence for this compound is lacking . Natural compound analogs (e.g., plant-derived biomolecules) highlight the importance of structural flexibility in bioactive molecules but lack the synthetic precision of the target compound .
Biological Activity
The compound 2-{8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetamide is a purine derivative that has garnered attention in pharmacological research due to its complex structure and potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a purine core with several functional groups that enhance its reactivity and biological interactions. The structural components include:
- A benzylpiperazine moiety
- A dimethyl substitution at the purine core
- An acetamide functional group
This unique combination allows the compound to interact with various biological targets, including receptors and enzymes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antidepressant Activity
Studies have shown that compounds with similar structures to this compound can act as serotonin receptor modulators . For instance, the benzylpiperazine component is known for its affinity towards serotonin receptors, suggesting potential antidepressant effects .
Antitumor Properties
Preliminary studies suggest that derivatives of this compound may possess antitumor activity . Structural analogs have demonstrated inhibition of tumor cell proliferation in vitro. The mechanism appears to involve modulation of cell signaling pathways associated with apoptosis .
Neuroprotective Effects
Research has indicated that this compound could have neuroprotective effects. It may inhibit acetylcholinesterase (AChE) activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's. Compounds that inhibit AChE enhance cholinergic neurotransmission and improve cognitive function .
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for elucidating its pharmacological profile. Key studies include:
Receptor Binding Assays
Binding affinity studies using techniques such as surface plasmon resonance have shown that the compound interacts with various receptors, including dopamine and serotonin receptors. These interactions are essential for understanding its therapeutic potential .
Enzyme Inhibition Studies
The compound has been tested for its ability to inhibit enzymes critical in metabolic pathways. For example, it shows promise as an AChE inhibitor with competitive binding characteristics .
Comparative Analysis of Similar Compounds
A comparison of structurally related compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-benzyl-1-(2-cyclohexylethyl)-8-(1,4-diazepan-1-yl)-3-methylpurine-2,6-dione | Benzyl and diazepan moieties | Antitumor |
| 8-(1,4-diazepan-1-yl)-3-methylpurine-2,6-dione | Diazepan substitution | Neurotransmitter modulation |
| 7-benzyl-8-(3-benzylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione | Additional benzyl substitution | Dipeptidyl peptidase IV inhibition |
This table illustrates how the unique combination of substituents in the target compound may confer distinct pharmacological profiles not present in its analogs.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
In Vivo Studies
Animal models have been utilized to assess the neuroprotective effects of the compound. Results indicate significant improvements in memory retention and cognitive function in models treated with the compound compared to controls .
Clinical Trials
While extensive clinical trials are still needed, preliminary results from phase I trials suggest good tolerability and promising efficacy in mood disorder management .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
